molecular formula C20H13F5O2 B12521755 4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol CAS No. 833484-14-3

4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol

Cat. No.: B12521755
CAS No.: 833484-14-3
M. Wt: 380.3 g/mol
InChI Key: UGQOKROWUVERRK-UHFFFAOYSA-N
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Description

4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol is a chemical compound with the molecular formula C20H17FO2 It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethane-1,1-diyl core, flanked by two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol typically involves the reaction of pentafluorobenzene with acetophenone derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pentafluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[1-(4-Fluorophenyl)ethane-1,1-diyl]diphenol
  • 4,4’-[1-(4-Chlorophenyl)ethane-1,1-diyl]diphenol
  • 4,4’-[1-(4-Bromophenyl)ethane-1,1-diyl]diphenol

Uniqueness

4,4’-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential for specific applications compared to its analogs .

Properties

CAS No.

833484-14-3

Molecular Formula

C20H13F5O2

Molecular Weight

380.3 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentafluorophenyl)ethyl]phenol

InChI

InChI=1S/C20H13F5O2/c1-20(10-2-6-12(26)7-3-10,11-4-8-13(27)9-5-11)14-15(21)17(23)19(25)18(24)16(14)22/h2-9,26-27H,1H3

InChI Key

UGQOKROWUVERRK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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